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Compound of Interest

Compound Name: Ertugliflozin-d5

Cat. No.: B12387321 Get Quote

An in-depth technical guide on the chemical structure, properties, and analytical applications of

Ertugliflozin-d5, a deuterated analog of the SGLT2 inhibitor Ertugliflozin.

Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a

key protein involved in renal glucose reabsorption. By blocking SGLT2, Ertugliflozin promotes

the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type

2 diabetes mellitus. Ertugliflozin-d5 is a stable isotope-labeled version of Ertugliflozin, where

five hydrogen atoms in the ethoxy group have been replaced with deuterium. This isotopic

labeling makes Ertugliflozin-d5 an invaluable tool in pharmacokinetic and bioanalytical

studies, where it serves as an internal standard for the accurate quantification of Ertugliflozin in

biological matrices. This guide provides a comprehensive overview of the chemical structure,

properties, and analytical methodologies related to Ertugliflozin-d5.

Chemical Structure and Properties
Ertugliflozin-d5 possesses a complex polycyclic structure. The key chemical identifiers and

properties are summarized in the table below. While extensive experimental data on the

physical properties of Ertugliflozin-d5 are not publicly available, the provided information is

based on data from various chemical suppliers and databases.
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Property Value Source(s)

IUPAC Name

(1S,2S,3S,4R,5S)-5-(4-Chloro-

3-(4-(ethoxy-

d5)benzyl)phenyl)-1-

(hydroxymethyl)-6,8-

dioxabicyclo[3.2.1]octane-

2,3,4-triol

[1][2]

CAS Number 1298086-22-2 [1][2]

Molecular Formula C₂₂H₂₀D₅ClO₇ [1]

Molecular Weight 441.92 g/mol [1]

Appearance Off-White Solid [3]

Melting Point Not publicly available

Boiling Point Not publicly available

Solubility Not publicly available

Parent Drug Ertugliflozin [1]

Mechanism of Action of Ertugliflozin
As a deuterated analog, Ertugliflozin-d5 is expected to exhibit the same mechanism of action

as Ertugliflozin. The primary therapeutic effect of Ertugliflozin is the inhibition of SGLT2 in the

proximal convoluted tubules of the kidneys.[4] This inhibition prevents the reabsorption of

filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose

excretion and a reduction in plasma glucose levels.
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Caption: Mechanism of SGLT2 Inhibition by Ertugliflozin.

Experimental Protocols
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Proposed Synthesis of Ertugliflozin-d5
While the specific, proprietary synthesis of Ertugliflozin-d5 is not publicly available, a plausible

method for introducing the deuterium labels can be proposed based on standard organic

synthesis techniques. The deuterium atoms are located on the ethyl group of the ethoxybenzyl

moiety. A common method to achieve this is through the Williamson ether synthesis using a

deuterated ethylating agent.

Hypothetical Protocol:

Starting Material: A suitable precursor of Ertugliflozin containing a free phenol group at the 4-

position of the benzyl ring.

Deprotonation: The phenolic hydroxyl group is deprotonated using a suitable base (e.g.,

sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form the corresponding

phenoxide.

Deuterated Ethylation: The phenoxide is then reacted with a deuterated ethylating agent,

such as ethyl-d5 iodide (CD₃CD₂I) or ethyl-d5 bromide (CD₃CD₂Br). This reaction proceeds

via an Sₙ2 mechanism, where the phenoxide displaces the halide to form the deuterated

ether linkage.

Purification: The resulting Ertugliflozin-d5 is purified from the reaction mixture using

standard chromatographic techniques, such as column chromatography on silica gel.

Characterization: The structure and isotopic purity of the final product are confirmed by

analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Bioanalytical Method for Quantification of Ertugliflozin
using Ertugliflozin-d5
Ertugliflozin-d5 is primarily used as an internal standard for the quantification of Ertugliflozin in

biological samples (e.g., plasma, urine) by Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS).

Experimental Protocol:
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Sample Preparation:

To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount

of Ertugliflozin-d5 solution in a suitable solvent (e.g., acetonitrile) as the internal

standard.

Perform protein precipitation by adding a sufficient volume of a protein precipitating agent

(e.g., acetonitrile or methanol).

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

Centrifuge the sample to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

Liquid Chromatography (LC):

Column: A C18 reverse-phase column is typically used.

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with

0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic

acid).

Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

Injection Volume: 5-10 µL of the reconstituted sample.

Tandem Mass Spectrometry (MS/MS):

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:

Ertugliflozin: m/z 437.2 → 329.0[5]

Ertugliflozin-d5: m/z 442.2 → 334.3

Quantification:

A calibration curve is constructed by analyzing a series of standard samples with known

concentrations of Ertugliflozin and a constant concentration of Ertugliflozin-d5.

The peak area ratio of the analyte (Ertugliflozin) to the internal standard (Ertugliflozin-d5)

is plotted against the concentration of the analyte.

The concentration of Ertugliflozin in the unknown samples is determined by interpolating

their peak area ratios from the calibration curve.

Experimental Workflows
The following diagram illustrates the general workflow for a bioanalytical method using a

deuterated internal standard.
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Caption: Bioanalytical Workflow using a Deuterated Internal Standard.
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Conclusion
Ertugliflozin-d5 is an essential tool for the accurate and precise quantification of Ertugliflozin

in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical

methods is critical for supporting pharmacokinetic, toxicokinetic, and clinical studies in the

development and post-market surveillance of Ertugliflozin. This guide has provided a detailed

overview of its chemical properties, the mechanism of action of its parent compound, and

representative experimental protocols for its synthesis and analytical application, serving as a

valuable resource for researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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